molecular formula C20H18N2O3 B2681862 (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone CAS No. 955730-56-0

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2681862
CAS RN: 955730-56-0
M. Wt: 334.375
InChI Key: XLQAIOUNVWRGDS-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone, also known as MIOM, is a synthetic compound with potential applications in scientific research. MIOM is a member of the oxazole family and has a unique chemical structure that makes it a promising candidate for various research purposes.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Structure: CBMPO consists of an aromatic ring, an oxazole moiety, and a pyridine ring .
  • Applications :
    • Antibacterial Activity : CBMPO has been investigated for its antibacterial potential against various strains, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .

Pharmacophore Analysis

Recent work has highlighted the pharmacophoric potential of 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles. These compounds share structural similarities with CBMPO. Investigating whether CBMPO represents a common pharmacophore for substrate-selective inhibition of linoleate oxygenase activity could be an exciting avenue .

Future Prospects

While CBMPO’s applications are still unfolding, its unique structure and potential interactions with biological systems make it an intriguing subject for further research. Scientists should continue exploring its diverse applications and uncover its hidden capabilities.

Remember, scientific progress often emerges from unexpected corners, and CBMPO might hold surprises yet to be revealed! 🌟🔬

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-11-15-5-3-4-6-17(15)22(13)20(23)19-21-12-18(25-19)14-7-9-16(24-2)10-8-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQAIOUNVWRGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone

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